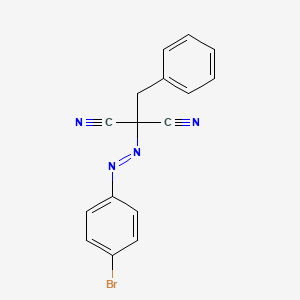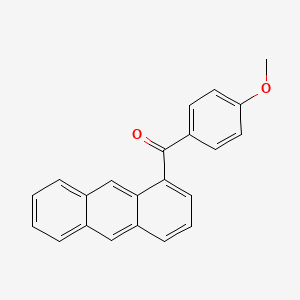
Ptilosarcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ptilosarcone is a diterpenoid compound isolated from the sea pen Ptilosarcus gurneyi It belongs to the class of briaranes, which are known for their complex structures and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ptilosarcone can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves the formation of the core diterpenoid structure, followed by the introduction of specific functional groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as the sea pen Ptilosarcus gurneyi. The process includes solvent extraction, chromatography, and crystallization to obtain pure this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Ptilosarcone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ptilosarcenone, a related diterpenoid compound.
Reduction: Reduction reactions can modify the functional groups on this compound, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups, altering the chemical properties of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, such as halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed:
Ptilosarcenone: Formed through oxidation.
Ptilosarcen-12-propionate and Ptilosarcen-12-acetate: Formed through esterification reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its biological activities, including potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ptilosarcone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of cellular signaling pathways, leading to changes in gene expression and protein activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress response and inflammation regulation.
Vergleich Mit ähnlichen Verbindungen
Ptilosarcone is unique among diterpenoid briaranes due to its specific structure and reactivity. Similar compounds include:
Ptilosarcenone: A related diterpenoid formed through the oxidation of this compound.
Briaranes from other octocorals: Compounds with similar structures but different functional groups and biological activities.
Eigenschaften
CAS-Nummer |
64597-86-0 |
|---|---|
Molekularformel |
C28H37ClO10 |
Molekulargewicht |
569.0 g/mol |
IUPAC-Name |
[(1S,2S,3R,4R,7R,8S,10Z,12S,13R,14S,17R)-2,12-diacetyloxy-8-chloro-3-hydroxy-4,13,17-trimethyl-9-methylidene-5,16-dioxo-6-oxatricyclo[11.4.0.03,7]heptadec-10-en-14-yl] butanoate |
InChI |
InChI=1S/C28H37ClO10/c1-8-9-21(33)38-20-12-18(32)14(3)22-24(37-17(6)31)28(35)15(4)26(34)39-25(28)23(29)13(2)10-11-19(27(20,22)7)36-16(5)30/h10-11,14-15,19-20,22-25,35H,2,8-9,12H2,1,3-7H3/b11-10-/t14-,15-,19-,20-,22+,23-,24-,25-,27-,28+/m0/s1 |
InChI-Schlüssel |
HMDJRTOEGJOHTB-UUVKGRLKSA-N |
Isomerische SMILES |
CCCC(=O)O[C@H]1CC(=O)[C@@H]([C@H]2[C@]1([C@H](/C=C\C(=C)[C@@H]([C@H]3[C@]([C@H]2OC(=O)C)([C@H](C(=O)O3)C)O)Cl)OC(=O)C)C)C |
Kanonische SMILES |
CCCC(=O)OC1CC(=O)C(C2C1(C(C=CC(=C)C(C3C(C2OC(=O)C)(C(C(=O)O3)C)O)Cl)OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
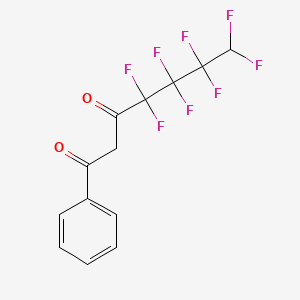
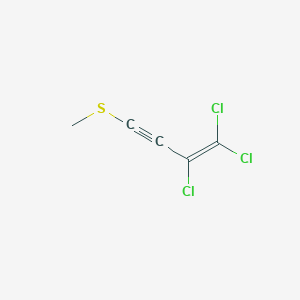
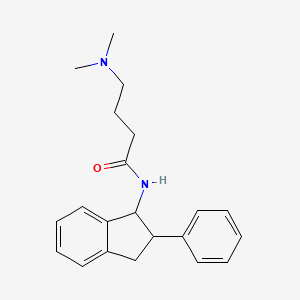
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
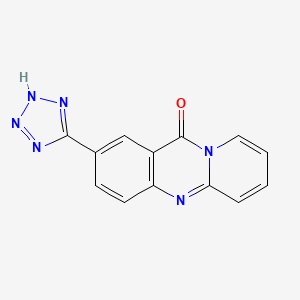
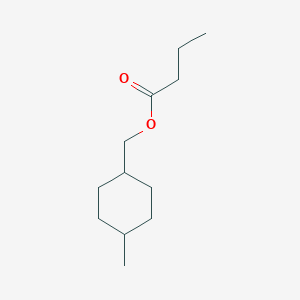
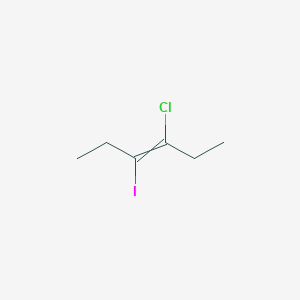

![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
